Antibacterial Activity: [(4-Sulfamoylphenyl)carbamoyl]formic acid Exhibits Lower MIC Values than Sulfanilamide Against Key Bacterial Strains
In vitro antimicrobial assays demonstrate that [(4-Sulfamoylphenyl)carbamoyl]formic acid possesses quantifiable antibacterial activity. Against S. aureus, the compound shows an MIC of 16 µg/mL. In contrast, the parent compound sulfanilamide, a widely used sulfonamide antibiotic, has a reported MIC of >64 µg/mL against the same strain . This 4-fold or greater improvement in potency highlights the significance of the carbamoylformic acid moiety.
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) against S. aureus |
|---|---|
| Target Compound Data | 16 µg/mL |
| Comparator Or Baseline | Sulfanilamide: >64 µg/mL |
| Quantified Difference | >4-fold lower MIC |
| Conditions | In vitro antibacterial susceptibility testing (specific assay conditions not detailed in source) |
Why This Matters
This demonstrates a clear, quantifiable improvement in antibacterial potency over a standard, widely available sulfonamide comparator, making it a preferred starting point for antimicrobial discovery programs.
